molecular formula C14H17N3 B1616252 4-Methyl-2-piperazin-1-yl-quinoline CAS No. 50693-78-2

4-Methyl-2-piperazin-1-yl-quinoline

Cat. No.: B1616252
CAS No.: 50693-78-2
M. Wt: 227.3 g/mol
InChI Key: LCRABWZMGNEZJV-UHFFFAOYSA-N
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Description

“4-Methyl-2-piperazin-1-yl-quinoline” is a chemical compound with the CAS Number: 50693-78-2 . It has a molecular weight of 227.31 . The IUPAC name for this compound is 4-methyl-2-(1-piperazinyl)quinoline .


Synthesis Analysis

The synthesis of quinoline-piperazine hybrids, including “this compound”, involves various strategies such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H17N3/c1-11-10-14(17-8-6-15-7-9-17)16-13-5-3-2-4-12(11)13/h2-5,10,15H,6-9H2,1H3 . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

The boiling point of “this compound” is 432°C . The compound has a flash point of 215°C .

Scientific Research Applications

Anti-Inflammatory Properties

  • Fragment Based Design of H4 Receptor-Ligands: The study focused on designing and synthesizing compounds targeting the human histamine H4 receptor (H4R). 4-Methyl-2-piperazin-1-yl-quinoline was identified as a new lead structure. Compounds derived from this scaffold, such as 6,7-dichloro 3-(4-methylpiperazin-1-yl)quinoxalin-2(1H)-one, showed significant anti-inflammatory properties in vivo, particularly in the carrageenan-induced paw-edema model in rats (Smits et al., 2008).

Diverse Pharmacological Profiles

  • Structural and Biological Survey: The structure of 7-chloro-4-(piperazin-1-yl)quinoline, closely related to this compound, has been extensively used in medicinal chemistry, exhibiting diverse pharmacological profiles. These include antimalarial, antiparasitic, anti-HIV, antidiabetic, anticancer, sirtuin inhibitors, dopamine-3 ligands, acetylcholinesterase inhibitors, and serotonin antagonists (El-Azzouny et al., 2020).

Hypoxic-Cytotoxic Agents

  • Synthesis of Quinoxalinecarbonitrile 1,4-di-N-oxide Derivatives: This research synthesized and evaluated 16 new 2-quinoxalinecarbonitrile 1,4-di-N-oxides, introducing piperazine derivatives to the quinoxaline ring. Among these, a 7-chloro-3-(4-methylpiperazin-1-yl) derivative was noted for its potency as a hypoxic-cytotoxic agent (Ortega et al., 2000).

Sorbitol Dehydrogenase Inhibitors

  • Synthesis of Quinolines as Potential Inhibitors: The synthesis of various quinolines, substituted with [4-(N,N-dimethylsulfamoyl)piperazin-1-yl] group, was explored. These compounds were investigated as potential sorbitol dehydrogenase inhibitors (Depreux et al., 2000).

Antimicrobial Agents

  • Synthesis of s-Triazine-Based Thiazolidinones: A novel series of thiazolidinone derivatives were synthesized, exhibiting significant antimicrobial activity against various bacteria and fungi. These compounds included 4-pyridin-2-yl-piperazin-1-ylmethyl-thiazolidin-3-yl moieties linked to a quinolin-2-one structure (Patel et al., 2012).

Antimalarial Properties

  • Activity Against Malaria: Compounds with thieno[3,2-c]quinoline-4-yl-amine structures, including those with 4-methyl-piperazin-1-yl groups, were synthesized and evaluated for their antimalarial activity. Some of these compounds showed promising results against Plasmodium falciparum strains, with notable in vitro and in vivo efficacy (Görlitzer et al., 2006).

Pharmacokinetic and Pharmacodynamic Evaluation

  • Preparation of Radiolabeled Compounds: 1-Methyl-4-[4-(7-chloro-4-quinolyl-[3-14C]-amino)-benzoyl]piperazine was prepared for pharmacokinetic and pharmacodynamic evaluation. The synthesis involved a series of reactions, with an overall yield of 34.3%, providing a specific activity of 1,74 mCi/mmol (Wang et al., 1995).

Novel Antimicrobial Quinoline Derivatives

  • SCXRD, DFT, and Molecular Docking Analyses: New quinoline derivatives containing 3-piperazin-1-yl-benzo[d]isothiazole and 3-piperidin-4-yl-benzo[d]isoxazoles were synthesized and characterized. These compounds exhibited in vitro antimicrobial activity and were analyzed through docking against target enzymes, suggesting potential as novel antimicrobial agents (Marganakop et al., 2022).

Antiamoebic and Antigiardial Activities

  • Synthesis of Hybrid Molecules from Antiparasitic Precursors: Novel compounds derived from antiparasitic precursors, including 4-piperazin-1-yl quinoline, were synthesized and tested for antiamoebic and antigiardial activities. These compounds, particularly 7-chloro-4-(4-[2-(5-nitroimidazol-1-yl)ethyl]-piprazin-1-yl)quinoline, exhibited potent lethal activities against Entamoeba histolytica and Giardia intestinalis, showing significantly lower IC50 values compared to standard drugs (Saadeh et al., 2009).

Safety and Hazards

The safety information available indicates that “4-Methyl-2-piperazin-1-yl-quinoline” is an irritant .

Future Directions

Quinoline-piperazine hybrids, including “4-Methyl-2-piperazin-1-yl-quinoline”, have shown significant potential in the field of medicinal chemistry. They have been found to display inhibitory activity against bacterial growth and could be developed as antibiotics or multi-drug resistant tuberculosis drugs by improving their hydrophilicity .

Mechanism of Action

Target of Action

4-Methyl-2-piperazin-1-yl-quinoline is a complex compound with potential therapeutic applications. and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . These targets play crucial roles in DNA replication and angiogenesis, respectively.

Mode of Action

For instance, inhibition of DNA Gyrase A can interfere with DNA replication, while inhibition of VEGFR-2 can disrupt angiogenesis .

Properties

IUPAC Name

4-methyl-2-piperazin-1-ylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3/c1-11-10-14(17-8-6-15-7-9-17)16-13-5-3-2-4-12(11)13/h2-5,10,15H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCRABWZMGNEZJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00344673
Record name 4-Methyl-2-piperazin-1-yl-quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644626
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

50693-78-2
Record name 4-Methyl-2-piperazin-1-yl-quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-chloro-4-methylquinoline (2 g, 11 mmol) in N,N-dimethylformamide (40 ml) was added piperazine (4.86 g, 56.4 mmol, 5 eq) and potassium carbonate (2.34 g, 16.8 mmol, 1.5 eq). The mixture was stirred overnight at 140° C., quenched by the addition of water (200 ml), and extracted with ethyl acetate (3×100 ml). The organic layers were combined and washed with saturated aqueous sodium chloride (200 ml). The ethyl acetate solution was dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum. The crude material was purified by silica gel chromatography using 1-10% methanol in dichloromethane to elute. The product-containing fractions were combined and concentrated to afford 4-methyl-2-(piperazin-1-yl)quinoline as colorless oil (2.2 g, 86%); (ES, m/z) [M+H]+ 228; 1H NMR (300 MHz, CDCl3): δ 7.70-7.78 (m, 2H), 7.50-7.55 (t, J=7.5 Hz, 1H), 7.22-7.27 (t, J=6.9 Hz, 1H), 6.83 (s, 2H), 3.70-3.73 (t, J=4.8 Hz, 1H), 3.00-3.03 (t, J=5.1 Hz, 1H), 2.59 (s, 3H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4.86 g
Type
reactant
Reaction Step One
Quantity
2.34 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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